molecular formula C12H6Cl3NO B1463192 2-Chloro-5-(3,4-dichlorobenzoyl)pyridine CAS No. 1187168-32-6

2-Chloro-5-(3,4-dichlorobenzoyl)pyridine

Cat. No.: B1463192
CAS No.: 1187168-32-6
M. Wt: 286.5 g/mol
InChI Key: OJNSZXURZYUOLK-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-dichlorobenzoyl)pyridine is a chemical compound with the molecular formula C12H6Cl3NO It is a member of the pyridine family, characterized by a pyridine ring substituted with a 3,4-dichlorobenzoyl group and a chlorine atom at the 2-position

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO/c13-9-3-1-7(5-10(9)14)12(17)8-2-4-11(15)16-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNSZXURZYUOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CN=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222764
Record name (6-Chloro-3-pyridinyl)(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-32-6
Record name (6-Chloro-3-pyridinyl)(3,4-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-pyridinyl)(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,4-dichlorobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,4-dichlorobenzoyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acid derivatives .

Scientific Research Applications

Chemical Synthesis

2-Chloro-5-(3,4-dichlorobenzoyl)pyridine serves as a valuable building block in organic synthesis. Its structure allows for the introduction of diverse functional groups through various chemical reactions. The compound can undergo:

  • Substitution Reactions : The chlorine atom in the pyridine ring can be substituted with other nucleophiles, facilitating the creation of more complex molecules.
  • Coupling Reactions : It can participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in synthetic organic chemistry.

These characteristics make it a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biological Research

Research into the biological activities of this compound has revealed several potential applications:

  • Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties, which could lead to the development of novel cancer therapeutics.

These biological properties are significant for drug discovery and development, particularly in targeting resistant strains of bacteria or specific cancer cell lines.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is being explored as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to modify biological pathways through enzyme inhibition or receptor interaction positions it as a potential candidate for:

  • Inflammatory Disease Treatment : Compounds derived from this structure may help alleviate symptoms associated with inflammatory diseases due to their potential analgesic properties.
  • Pain Management : The compound's efficacy in pain relief has been evaluated through various pharmacological tests, indicating its potential as a non-opioid analgesic alternative.

Industrial Applications

The compound is also utilized in industrial applications:

  • Agrochemicals : It can be used as an intermediate in the production of herbicides and pesticides. The chlorinated aromatic structure is advantageous for enhancing the efficacy and stability of these chemicals.
  • Specialty Chemicals : Its unique properties make it suitable for creating specialty chemicals used in various manufacturing processes.

Case Studies and Research Findings

  • Antimicrobial Testing : A study conducted on derivatives of this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics.
  • Anticancer Activity : In vitro studies showed that certain derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Herbicidal Efficacy : Research highlighted the use of this compound as an effective herbicide against broadleaf weeds. Field trials demonstrated its ability to reduce weed biomass significantly compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-dichlorobenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3,4-dichlorobenzoyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a dichlorobenzoyl group makes it a valuable intermediate in organic synthesis and a potential candidate for various applications .

Biological Activity

Overview

2-Chloro-5-(3,4-dichlorobenzoyl)pyridine is a chemical compound that has garnered attention for its diverse biological activities. This compound is structurally characterized by a pyridine ring substituted with a chloro group and a dichlorobenzoyl moiety, which significantly influences its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C12H7Cl3N
  • Molecular Weight : 273.55 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound exhibits:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, particularly those resistant to conventional antibiotics.

Biological Activity Data

Activity TypeDescriptionReference
AntibacterialExhibits antibacterial activity against methicillin-resistant Staphylococcus aureus.
Enzyme InhibitionInhibits kynurenine aminotransferase (KAT), influencing the kynurenine pathway.
CytotoxicityShows cytotoxic effects in various cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

  • Antibacterial Activity :
    A study investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as an alternative therapeutic agent in treating resistant infections.
  • Enzyme Inhibition :
    Research focused on the inhibition of kynurenine aminotransferase (KAT) by this compound revealed its potential role in modulating neuroactive metabolites. This could have implications for diseases associated with altered kynurenine metabolism, such as depression and neurodegenerative disorders.
  • Cytotoxicity Studies :
    In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. These findings suggest that the compound may serve as a lead in developing new anticancer drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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